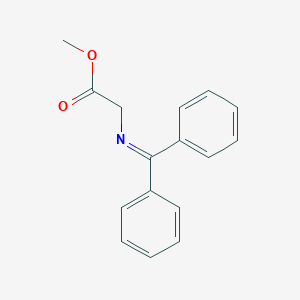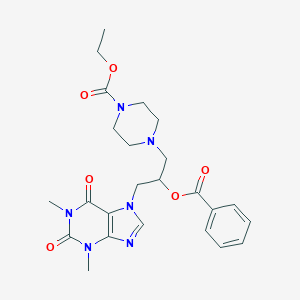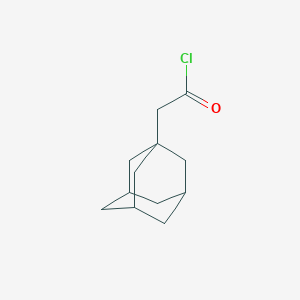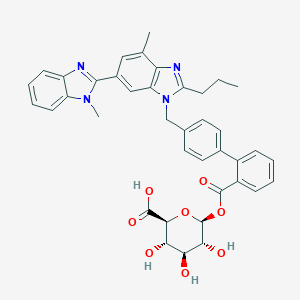
Monocaprylin
Übersicht
Beschreibung
Monocaprylin, also known as glyceryl monocaprylate, is a monoglyceride of caprylic acid. It is a colorless or pale yellow liquid with low viscosity and a slight odor of coconut. This compound is insoluble in water but miscible with many organic solvents. This compound is known for its broad-spectrum antimicrobial properties, making it a valuable compound in various applications, including food preservation and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Monocaprylin has a wide range of scientific research applications:
Antimicrobial Agent: this compound exhibits excellent antibacterial, antifungal, and antiviral properties.
Pharmaceuticals: In the pharmaceutical industry, this compound is used as an emulsifier and stabilizer in drug formulations.
Biotechnology: This compound is used in biotechnology for the synthesis of other monoglycerides and as a substrate in enzymatic reactions.
Wirkmechanismus
Target of Action
Monocaprylin, a monoglyceride of caprylic acid, primarily targets a variety of foodborne pathogenic and spoilage microorganisms . These include bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . The compound’s antimicrobial activity makes it a potential alternative for food preservation .
Mode of Action
This compound interacts with the cell membranes of the targeted microorganisms . It integrates into the liquid disordered phase of the membrane, leading to an abrupt increase in mass and hydration . This integration disrupts the membrane integrity, causing leakage of cellular contents . The compound’s action results in increased membrane fluidity and phase boundary defects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the integrity of the microbial cell membrane . By disrupting the membrane, this compound inhibits the normal functioning of the cell, leading to cell death . The sensitivity of cells to this compound depends on the lipid composition, fluidity, and curvature of the membrane .
Pharmacokinetics
It’s known that this compound exhibits excellent antibacterial activity, suggesting effective bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of growth and eventual death of targeted microorganisms . For instance, this compound reduces all five pathogens (Strep. agalactiae, Strep. dysgalactiae, Strep. uberis, Staph. aureus, and E. coli) by >5.0 log cfu/mL after 6 h of incubation .
Action Environment
The action of this compound can be influenced by environmental factors. It’s worth noting that this compound is generally regarded as safe (GRAS) and can function both as an emulsifier and as a preservative in food , suggesting its stability in various environments.
Biochemische Analyse
Biochemical Properties
Monocaprylin interacts with various biomolecules in biochemical reactions. For instance, it has been observed to inhibit a variety of foodborne pathogenic and spoilage microorganisms . The nature of these interactions could be attributed to weak chemical bonds such as hydrogen bonds, van der Waals force, or hydrophobic interactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, differential scanning calorimetry (DSC) studies have reported the melting and crystallization behavior of this compound . This information can provide insights into the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its antimicrobial properties, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation .
Vorbereitungsmethoden
Monocaprylin can be synthesized through several methods:
Chemical Synthesis: One common method involves the esterification of glycerol with caprylic acid. This reaction can be catalyzed by acids such as p-toluenesulfonic acid.
Enzymatic Synthesis: Another method involves the use of lipase enzymes to catalyze the esterification of glycerol with caprylic acid.
Industrial Production: Industrially, this compound is produced using continuous chemical glycerolysis of fats and oils at high temperatures (220–250°C) employing inorganic alkaline catalysts.
Analyse Chemischer Reaktionen
Monocaprylin undergoes various chemical reactions:
Esterification: As mentioned, this compound is formed through the esterification of glycerol with caprylic acid.
Hydrolysis: this compound can be hydrolyzed back into glycerol and caprylic acid under acidic or basic conditions.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Monocaprylin is similar to other monoglycerides such as monocaproin and monolaurin. it is unique in its specific antimicrobial spectrum and its ability to inhibit a wide range of microorganisms at relatively low concentrations . Other similar compounds include:
Monocaproin: Another monoglyceride with antimicrobial properties, but with a slightly different spectrum of activity.
Monolaurin: Known for its strong antiviral properties, particularly against lipid-enveloped viruses.
This compound stands out due to its broad-spectrum antimicrobial activity and its potential as a natural food preservative and pharmaceutical excipient.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-54-5, 26402-26-6 | |
| Record name | Glyceryl 1-monooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin component A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B20697.png)
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)




